molecular formula C13H12N4O B11868046 6-[(2-methylphenyl)methoxy]-7H-purine CAS No. 67733-76-0

6-[(2-methylphenyl)methoxy]-7H-purine

Cat. No.: B11868046
CAS No.: 67733-76-0
M. Wt: 240.26 g/mol
InChI Key: CDCYPSVZKPSKRI-UHFFFAOYSA-N
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Description

6-[(2-Methylphenyl)methoxy]-7H-purine is a synthetically modified purine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 2-methylbenzyloxy substitution at the 6-position of the purine scaffold, a structural motif known to confer valuable biological properties. Purine core structures are privileged scaffolds in pharmaceutical development, serving as key intermediates for synthesizing compounds with diverse biological activities . Researchers utilize this specific purine derivative primarily as a critical building block in the design and synthesis of novel enzyme inhibitors. Its structure is closely analogous to purine-based compounds investigated for their potential to inhibit biologically relevant targets like DprE1, an essential enzyme in Mycobacterium tuberculosis , making it a compound of interest in anti-tuberculosis agent development . Furthermore, similar 6-substituted purine derivatives have been explored as potent inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV), a major target for type 2 diabetes mellitus therapeutics . The 2-methylphenylmethoxy substituent is a key structural feature that influences the molecule's binding affinity and selectivity towards such enzymatic targets. The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

67733-76-0

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

6-[(2-methylphenyl)methoxy]-7H-purine

InChI

InChI=1S/C13H12N4O/c1-9-4-2-3-5-10(9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)

InChI Key

CDCYPSVZKPSKRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=NC=NC3=C2NC=N3

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of 6 2 Methylphenyl Methoxy 7h Purine

Strategic Retrosynthesis and Forward Synthesis Routes for the 6-[(2-methylphenyl)methoxy]-7H-purine Scaffold

The synthetic approach to this compound can be devised through a retrosynthetic analysis, which deconstructs the molecule into readily available starting materials. The primary disconnection is at the C6-ether linkage, leading to a 6-halopurine, such as 6-chloropurine (B14466), and 2-methylbenzyl alcohol. This strategy is efficient as 6-chloropurine is a common and versatile intermediate in purine (B94841) chemistry. nih.gov

The corresponding forward synthesis typically involves a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction. wikipedia.orgmasterorganicchemistry.com In this process, 2-methylbenzyl alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces the chloride at the C6 position of 6-chloropurine. wikipedia.orgbyjus.com This reaction is generally robust, but a key challenge is controlling the regioselectivity of any subsequent reactions, as the purine ring has multiple nucleophilic nitrogen atoms (N7 and N9). nih.govacs.org

Alternatively, a tandem reaction approach can be employed, starting from substituted dichloropyrimidines. These precursors react with an appropriate alcohol and an N,N-dimethylamide under strong basic conditions, which facilitates both the C6 displacement and the subsequent annulation reaction to form the purine ring system. ugr.esresearchgate.net

Development and Optimization of Novel Synthetic Procedures for Purine Derivatives

Modern synthetic chemistry has introduced a variety of powerful techniques to overcome classical challenges in purine synthesis, such as harsh reaction conditions and poor selectivity. chemrxiv.org These methods enable the efficient construction of complex purine derivatives.

Exploration of Alkylation and Cross-Coupling Reactions

Alkylation and cross-coupling reactions are fundamental tools for modifying the purine scaffold. While classical alkylation at the C6 position is achieved via nucleophilic substitution of a 6-halopurine, modern cross-coupling reactions have significantly expanded the scope of accessible structures. nih.gov

Palladium-catalyzed cross-coupling reactions, in particular, have proven invaluable.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the C6 position by coupling a 6-halopurine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.netgold-chemistry.org These alkynylated purines are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This method is a powerful tool for forming C-N bonds, enabling the synthesis of various 6-aminopurines from 6-halopurines and a wide range of primary or secondary amines. wikipedia.orglibretexts.org

Photoredox/Nickel Dual Catalysis: A more recent innovation involves the use of photoredox and nickel dual catalysis to achieve sp²–sp³ cross-electrophile coupling. nih.gov This allows for the direct coupling of 6-chloropurine with a wide array of readily available primary and secondary alkyl bromides, offering a mild and highly functional-group-tolerant approach to C6-alkylation. nih.govnih.gov

Reaction TypeDescriptionTypical ReagentsReference
Sonogashira CouplingForms a C-C bond between a 6-halopurine and a terminal alkyne.Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., NEt₃) nih.govgold-chemistry.org
Buchwald-Hartwig AminationForms a C-N bond between a 6-halopurine and an amine.Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) wikipedia.orglibretexts.org
Photoredox/Nickel Dual CatalysisForms a C-C bond between a 6-halopurine and an alkyl bromide.Photocatalyst (e.g., Ir complex), Ni catalyst, silane (B1218182) reagent nih.gov

Regioselective Synthesis of 6-Substituted Purines

A significant challenge in purine chemistry is controlling the regioselectivity of substitutions, particularly N-alkylation, due to the presence of multiple nitrogen atoms in the imidazole (B134444) ring. Direct alkylation of a 6-substituted purine often yields a mixture of N7 and N9 isomers, with the N9 isomer being the thermodynamically more stable and, therefore, predominant product. nih.govacs.org The target compound, a 7H-purine, represents the less common tautomer, making its selective synthesis a key objective.

Several strategies have been developed to achieve regioselective synthesis:

Catalyst and Reagent Control: One effective method for direct N7 regioselective alkylation involves the use of N-trimethylsilylated purines, which are then reacted with an alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄). nih.govacs.orgacs.orgnih.gov This approach favors the kinetically controlled N7 product.

Cyclization of Imidazole Precursors: An unambiguous but more laborious route involves the construction of the purine ring from a pre-functionalized imidazole derivative. By cyclizing an appropriately substituted imidazole, the position of the substituent on the imidazole portion of the final purine ring is predetermined, ensuring complete regioselectivity. acs.org

Multi-step Protection/Deprotection: A classical, though less efficient, method involves protecting the N9 position, performing the desired reaction at N7, and then subsequently deprotecting the N9 position. acs.org

Chemical Derivatization Strategies for Analogue Generation

To explore structure-activity relationships and optimize biological properties, the generation of analogues from a lead compound is essential. For this compound, derivatization can be strategically focused on two main areas: the purine core and the arylmethoxy substituent. ugr.esresearchgate.net

Modification at the Purine Core

The purine ring itself offers several positions for modification, primarily at the C2 and C8 atoms, which can be functionalized to introduce new chemical diversity.

C8 Functionalization: Modern C-H activation techniques provide a powerful means to directly functionalize the C8 position without the need for pre-installed leaving groups. nih.govnih.gov Palladium- or copper-catalyzed reactions can be used to introduce aryl or other groups at this position. nih.govresearchgate.net Radical-based methods, such as the Minisci reaction, also enable the regioselective introduction of alkyl groups at various positions on the purine core, depending on the specific reaction conditions. nih.govresearchgate.net

C2 Functionalization: To modify the C2 position, a common strategy is to start with a 2,6-dihalopurine. The differential reactivity of the halogens allows for sequential and selective substitution. For instance, the C6 position can be substituted with the arylmethoxy group first, followed by a subsequent cross-coupling reaction, such as a Buchwald-Hartwig amination, at the C2 position. wikipedia.org

PositionModification StrategyExample ReactionReference
C8Direct C-H Activation/ArylationPd/Cu-catalyzed coupling with aryl halides. nih.govnih.gov
C8Radical AlkylationMinisci reaction with alkyl radical precursors. nih.govresearchgate.net
C2Nucleophilic Substitution / Cross-CouplingBuchwald-Hartwig amination of a 2-halo-6-alkoxypurine. wikipedia.org
N9/N7N-Alkylation / N-ArylationDirect alkylation with alkyl halides. nih.govacs.org

Varying the Arylmethoxy Substituent

Desired Substituent GroupRequired Alcohol Starting MaterialPotential Property Modification
(3-methylphenyl)methoxy3-Methylbenzyl alcoholIsomeric steric/electronic effects
(4-methoxyphenyl)methoxy4-Methoxybenzyl alcoholIncreased electron-donating character
(4-chlorophenyl)methoxy4-Chlorobenzyl alcoholIntroduction of an electron-withdrawing group
CyclohexylmethoxyCyclohexylmethanolReplacement of aryl with an aliphatic group
ButoxyButan-1-olSimple, flexible alkyl chain

Analytical Characterization Techniques for Structural Confirmation

The unambiguous structural confirmation of synthesized organic molecules is a critical step in chemical research. For this compound, a combination of modern spectroscopic and crystallographic techniques is employed to verify its identity, purity, and detailed molecular architecture. These methods provide complementary information, allowing for a comprehensive characterization of the compound's atomic connectivity, tautomeric form, and three-dimensional structure. The principal techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be assembled.

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the protons on the purine core, the 2-methylphenyl group, and the bridging methylene (B1212753) (-CH₂-) group.

Purine Protons: The protons at the C2 and C8 positions of the purine ring typically appear as singlets in the downfield region (δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the heterocyclic system. The N-H proton of the imidazole ring is also expected in this region, often as a broad singlet, though its chemical shift can be variable and it may undergo exchange with deuterated solvents.

Aromatic Protons: The four protons of the 2-methylphenyl ring would appear in the aromatic region (δ 7.0-7.5 ppm), displaying a complex splitting pattern (multiplet) due to spin-spin coupling between adjacent protons.

Methoxy and Methyl Protons: The two protons of the methylene bridge (-O-CH₂-) are expected to show a characteristic singlet at approximately δ 5.5-6.0 ppm. The three protons of the methyl group (-CH₃) on the phenyl ring would also produce a singlet, but further upfield, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. nih.gov The spectrum for this compound would show signals for all 13 unique carbon atoms.

Purine Carbons: The carbon atoms of the purine ring resonate at characteristic chemical shifts, with C6, being attached to an electronegative oxygen atom, appearing significantly downfield.

Aromatic Carbons: The six carbons of the 2-methylphenyl ring would be observed in the typical aromatic range (δ 120-140 ppm).

Aliphatic Carbons: The methylene bridge carbon (-O-CH₂-) would appear in the δ 65-75 ppm range, while the methyl carbon (-CH₃) would be found in the upfield region (δ 15-25 ppm).

The following table presents representative, anticipated chemical shift values for this compound based on data from analogous 6-substituted purine derivatives. nih.gov

¹H NMR Representative Data¹³C NMR Representative Data
AssignmentChemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)
H-2 (Purine)~8.5C-2 (Purine)~153
H-8 (Purine)~8.3C-4 (Purine)~152
NH (Purine)~13.2 (broad)C-5 (Purine)~120
Ar-H (Phenyl)7.1 - 7.4 (multiplet)C-6 (Purine)~160
-O-CH₂-~5.6C-8 (Purine)~142
-CH₃~2.4C-Ar (Phenyl)126-138
-O-CH₂-~70
-CH₃~19

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise molecular formula.

For this compound (C₁₃H₁₂N₄O), the expected exact mass of the protonated molecular ion [M+H]⁺ is approximately 241.1084 m/z. The observation of this ion with high accuracy (typically within 5 ppm) provides strong evidence for the compound's elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. This provides valuable structural information by revealing stable fragments of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the benzylic ether bond, leading to two primary fragment ions: one corresponding to the 2-methylbenzyl cation and the other to the 6-oxypurine radical cation. nih.gov This fragmentation pattern helps to confirm the connectivity between the purine core and the substituted benzyl (B1604629) group.

IonFormulaExpected Exact Mass (m/z)Description
[M+H]⁺[C₁₃H₁₃N₄O]⁺241.1084Protonated Molecular Ion
[C₈H₉]⁺[C₈H₉]⁺105.07042-Methylbenzyl Cation Fragment
[C₅H₅N₄O]⁺[C₅H₅N₄O]⁺137.04586-Oxypurine Fragment

X-ray Crystallography

While NMR and MS provide definitive information about connectivity and formula, single-crystal X-ray crystallography offers the most unambiguous method for structural determination. This technique provides a precise three-dimensional model of the molecule as it exists in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can definitively confirm:

Atomic Connectivity: The exact bonding arrangement of all atoms in the molecule.

Tautomeric Form: The location of the proton on the purine's imidazole ring, confirming the 7H-purine structure over the potential 9H-purine isomer. nih.gov Studies on related purine structures like xanthine (B1682287) have demonstrated the power of diffraction methods to pinpoint hydrogen atom positions. nih.gov

Conformation: The precise bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation and the relative orientation of the purine and phenyl rings. researchgate.net

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting any significant hydrogen bonding or π–π stacking interactions. nih.gov

The crystallographic data would provide the ultimate confirmation of the structure synthesized, validating the information inferred from spectroscopic methods.

ParameterAnticipated FindingSignificance
Crystal Systeme.g., MonoclinicDescribes the basic crystal lattice shape.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and angles of the repeating unit.
N-H TautomerProton located on N7Confirms the 7H-purine regioisomer. nih.gov
Dihedral AngleAngle between purine and phenyl ringsDescribes the rotational orientation of the substituent.

Pharmacological Profiling and Biological Activity Assessment of 6 2 Methylphenyl Methoxy 7h Purine

In Vitro Screening Platforms for Bioactivity Identification

In the absence of specific studies on 6-[(2-methylphenyl)methoxy]-7H-purine, the bioactivity of novel purine (B94841) derivatives is typically first assessed using a variety of in vitro screening platforms. These high-throughput screening (HTS) methods allow for the rapid evaluation of a compound's effects across a wide range of biological targets.

Commonly employed platforms for purine analogs include:

Cell-based assays: These assays utilize cultured cells to assess the compound's impact on cellular processes such as proliferation, viability, apoptosis, and cell signaling pathways. For instance, cancer cell lines are frequently used to screen for potential anti-neoplastic activity.

Biochemical assays: These in vitro systems are designed to measure the interaction of a compound with a specific molecular target, such as an enzyme or a receptor, in a cell-free environment.

Phenotypic screening: This approach involves observing the effects of a compound on the phenotype of a cell or an organism without prior knowledge of the specific molecular target. This can lead to the discovery of novel biological activities.

While it is plausible that this compound has been synthesized and potentially screened within private pharmaceutical or academic compound libraries, the results of such screenings have not been published in the public domain.

Enzymatic Inhibition Studies

Purine analogs are well-known for their ability to interact with and inhibit various enzymes, primarily due to their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940).

Investigation of Enzyme-Compound Interaction Kinetics

Detailed kinetic studies are crucial to understanding the mechanism of enzyme inhibition. These studies determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for structure-activity relationship (SAR) studies and for optimizing the compound's potency and selectivity. No such kinetic data is available for this compound.

Identification of Putative Enzyme Targets Modulated by Purine Derivatives

Based on the activities of structurally related purine derivatives, potential enzyme targets for this compound could include:

Kinases: A vast number of kinases utilize ATP (a purine nucleotide) as a phosphate (B84403) donor. Purine analogs can act as ATP-competitive inhibitors of various kinases, many of which are implicated in cancer and inflammatory diseases.

Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic AMP and cyclic GMP, important second messengers. Certain purine derivatives have been shown to inhibit PDEs.

Xanthine (B1682287) Oxidase: This enzyme plays a key role in purine metabolism, and its inhibitors are used in the treatment of gout. Some purine analogs have demonstrated inhibitory activity against xanthine oxidase.

Poly(ADP-ribose) polymerase (PARP): These enzymes are involved in DNA repair and have been targeted in cancer therapy.

Without experimental data, the specific enzyme targets of this compound remain speculative.

Receptor Interaction and Modulation Assays

Purinergic signaling, mediated by purinergic receptors, is involved in a wide array of physiological and pathological processes.

Purinergic Receptor Binding and Functional Response Profiling

Purinergic receptors are broadly classified into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP, ADP, UTP, and UDP). To characterize the interaction of a compound like this compound with these receptors, the following assays are typically performed:

Radioligand binding assays: These assays determine the affinity of the compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Functional assays: These assays measure the cellular response following receptor activation or inhibition. Examples include measuring changes in intracellular calcium levels, cyclic AMP production, or ion channel activity.

There is no published data on the binding affinity or functional activity of this compound at any of the purinergic receptor subtypes.

Cellular Mechanism Investigations

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific research data for the compound this compound. Studies detailing its effects on intracellular signaling pathways and cellular phenotypic responses in model systems are not available in the public domain.

Analysis of Effects on Intracellular Signaling Pathways

There is no specific information available in peer-reviewed literature or scientific databases regarding the analysis of the effects of this compound on intracellular signaling pathways. General research on purine analogs indicates a wide range of potential interactions with cellular signaling, often targeting kinases, polymerases, or metabolic enzymes. However, without specific studies on the title compound, any discussion of its impact on pathways such as MAPK, PI3K/Akt, or JAK/STAT would be speculative and fall outside the scope of this focused article.

Exploration of Cellular Phenotypic Responses in Model Systems

Similarly, there is a lack of published research exploring the cellular phenotypic responses to this compound in any model systems. Phenotypic responses, which could include effects on cell proliferation, apoptosis, differentiation, or migration, have not been characterized for this specific molecule. While the broader class of purine derivatives has been extensively studied for anticancer and antiviral activities, these general findings cannot be specifically attributed to this compound without dedicated experimental evidence.

Due to the absence of specific research data for this compound, no data tables or detailed research findings can be provided for the requested sections.

Structure Activity Relationship Sar Elucidation for 6 2 Methylphenyl Methoxy 7h Purine Analogs

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of purine (B94841) derivatives is highly sensitive to the nature and position of various substituents. For analogs of 6-[(2-methylphenyl)methoxy]-7H-purine, modifications at the C2, C6, N7, and N9 positions of the purine ring, as well as on the 2-methylphenyl moiety, have profound impacts on their interactions with biological targets.

Substitutions on the Purine Core:

C6 Position: The 6-position is a critical determinant of activity. Structure-activity studies show that the oxygen atom in the C6-alkoxy linkage is a key feature. Replacing the benzyloxy group with various amines or thioethers can drastically alter the compound's biological profile. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, substitution at the C6 position was found to be sufficient for topoisomerase II inhibition, indicating that this position is a primary anchor for biological interaction. aacrjournals.org The nature of the group at C6 can also influence target selectivity.

C2 Position: The C2 position offers a valuable site for modification to enhance potency and selectivity. Introducing small substituents like amino or fluoro groups can modulate the electronic properties of the purine ring system. Research on purine analogs as catalytic topoisomerase II inhibitors has shown that modifying the substituent at C2 has a pronounced effect on potency. aacrjournals.org Similarly, in the context of antiviral agents, the presence of a 2-amino group is often crucial for activity, as seen in guanine (B1146940) derivatives. nih.gov

N9 and N7 Positions: Alkylation or substitution at the N9 and N7 positions significantly influences the physicochemical properties and biological activity of purine analogs. Generally, N9-substituted purines are more common and often more active than their N7 counterparts. nih.govnih.gov However, specific N7-alkylation has led to compounds with interesting cytotoxic and antiviral activities. nih.gov The size and nature of the substituent at N9 are critical; for example, a series of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives showed that activity in cytokinin bioassays was dependent on the specific N9 substitution. nih.gov The competition between N7 and N9 substitution during synthesis is a known challenge, with the ratio of products often depending on the reaction conditions and the nature of other substituents on the purine ring. nih.govnih.gov

Substitutions on the (2-methylphenyl)methoxy Moiety:

The benzyl (B1604629) group at the C6-alkoxy position serves as a crucial hydrophobic and aromatic interaction domain. Modifications to this ring can fine-tune the compound's binding affinity and selectivity.

Position of the Methyl Group: The ortho position of the methyl group in this compound is specific. Moving the methyl group to the meta or para position, or adding other substituents, can alter the molecule's conformation and how it fits into a target's binding pocket.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) onto the phenyl ring can modulate the electronic character of the molecule and its ability to form key interactions. For instance, in a series of 9-aryl-9H-purines, the presence of electron-withdrawing groups on the aromatic ring at N-9 was found to improve affinity for the H3 receptor. nih.gov

Steric Effects: The size of the substituent on the phenyl ring is also important. Larger, bulkier groups might enhance hydrophobic interactions but could also cause steric hindrance, preventing optimal binding.

The following table summarizes the effects of various substitutions on the biological activity of purine analogs, based on findings from related series.

Position of SubstitutionSubstituent TypeObserved Effect on Biological ActivityReference Compound ClassSource
C6Varying alkoxy/amino/thio groupsCritical for activity and selectivity. Substitution is sufficient for topoisomerase II inhibition.Substituted purines aacrjournals.org
C2Amino, Fluoro, HydroxylPronounced effects on potency. 2-amino group is often key for antiviral and kinase inhibitor activity.Substituted purines, 9-alkoxypurines aacrjournals.orgnih.gov
N9Aryl, Alkyl chainsInfluences physicochemical properties. Aromatic rings with EWG can improve receptor affinity.9-aryl-9H-purines nih.gov
N7tert-Alkyl groupsN7-substituted analogs are generally less common but can exhibit unique cytotoxic or antiviral activities.6,7-disubstituted purines nih.gov
Phenyl Ring (of benzyloxy)Halogens, Alkyl groupsModulates hydrophobic and electronic interactions, affecting kinase potency.9-(arenethenyl)purines acs.org

Delineation of Pharmacophoric Requirements for Potent Biological Responses

A pharmacophore model outlines the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov For analogs of this compound, a general pharmacophore can be derived from the collective SAR data of related purine derivatives.

The key pharmacophoric features for this class of compounds typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the purine ring (commonly N1, N3, and N7) are crucial hydrogen bond acceptors. researchgate.net These interactions often anchor the ligand into the binding site of a protein, such as the hinge region of a kinase.

Hydrogen Bond Donor (HBD): The N7-H or N9-H of the purine can act as a hydrogen bond donor, depending on the tautomeric form and substitution pattern. In some contexts, an amino group at the C2 position can also serve as a key HBD. researchgate.net

Aromatic/Hydrophobic Regions: The purine ring itself provides an aromatic surface for π-stacking interactions. acs.org The (2-methylphenyl)methoxy group at C6 constitutes a significant hydrophobic region. This moiety often occupies a hydrophobic pocket in the target protein, and its orientation and substitution pattern are critical for high-affinity binding.

Exclusion Volumes: SAR studies also help define exclusion volumes—regions where substituents would lead to steric clashes and a loss of activity. For instance, very large substituents on the phenyl ring may be detrimental if the corresponding binding pocket is size-limited.

A hypothetical pharmacophore model for a kinase inhibitor based on this scaffold would likely feature hydrogen bond interactions with the purine core's nitrogens in the hinge region, and the 2-methylphenyl group occupying a hydrophobic pocket near the ATP-binding site. researchgate.netnih.gov

Correlation of Structural Features with Target Selectivity

Achieving selectivity for a specific biological target over others is a primary goal in drug design to minimize off-target effects. For purine analogs, subtle structural modifications can lead to significant shifts in target selectivity.

For example, in the development of cannabinoid receptor agonists, a series of purine derivatives were optimized to achieve high selectivity for the CB2 receptor over the CB1 receptor. nih.gov This selectivity was tuned by modifying substituents on the purine scaffold, demonstrating that specific structural features can dictate receptor subtype preference.

Similarly, in the realm of kinase inhibitors, selectivity is paramount due to the high degree of similarity in the ATP-binding sites across the human kinome. For dual Src/Abl kinase inhibitors based on a 9-(arenethenyl)purine core, modifications at the C6 position and on the pendent aryl ring were explored to optimize potency and selectivity. acs.org The ability of these compounds to bind to the inactive "DFG-out" conformation of the kinases, a feature driven by specific structural elements, contributed to their selectivity profile.

In essence, correlating structural features with target selectivity involves:

Modifying the core scaffold: Introducing substituents that exploit unique features of the target binding site not present in related off-targets.

Altering substituent orientation: Changing the position of a key group (like the methyl on the phenyl ring) can favor interaction with one target over another.

Exploiting different conformational states: Designing molecules that selectively bind to a specific conformation (e.g., active or inactive) of a target enzyme. acs.org

Rational Design Principles Derived from SAR for Purine Derivatives

The systematic SAR elucidation provides a foundation for the rational design of new, improved purine derivatives. nih.gov The principles derived from these studies guide the optimization of lead compounds.

Key design principles for this class of compounds include:

Bioisosteric Replacement: This involves replacing a functional group with another that has similar steric and electronic properties to improve physicochemical characteristics or potency. For example, replacing a carbon in the purine ring with a nitrogen (to create a deazapurine) can alter the H-bonding pattern and selectivity. nih.govresearchgate.net

Structure-Based Design: When the 3D structure of the target is known, computational methods like molecular docking can be used to predict how newly designed analogs will bind. This allows for the design of substituents that form specific, favorable interactions with the target protein. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling: 3D-QSAR techniques like CoMFA and CoMSIA can generate statistical models that correlate the 3D properties of molecules with their biological activity. mdpi.comnih.govmdpi.com These models produce visual maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial or detrimental to activity, thereby guiding the design of new analogs. mdpi.com

Scaffold Hopping: Pharmacophore models can be used to search for new molecular scaffolds that present the same essential features in the correct 3D orientation. researchgate.net This can lead to the discovery of novel classes of compounds with improved properties, such as better ADMET (absorption, distribution, metabolism, elimination, and toxicity) profiles. researchgate.netresearchgate.net

By integrating these principles, medicinal chemists can move beyond trial-and-error synthesis and instead make informed decisions to design purine derivatives with optimized potency, selectivity, and drug-like properties. nih.govmdpi.com

Molecular Mechanism of Action and Target Engagement Studies of 6 2 Methylphenyl Methoxy 7h Purine

Biophysical Characterization of Ligand-Target Interactions

A thorough biophysical characterization is fundamental to understanding how a ligand, such as 6-[(2-methylphenyl)methoxy]-7H-purine, interacts with its biological target. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the thermodynamics and kinetics of these interactions.

For the broader class of purine (B94841) derivatives, these studies have been instrumental. For instance, research on various 6-substituted purines has utilized such biophysical methods to determine their binding affinities and specificities for targets like purine nucleoside phosphorylase. nih.gov However, specific biophysical data, including binding constants (Kd), association rates (kon), and dissociation rates (koff) for this compound, are not documented in the available literature.

An illustrative data table of what such a characterization might entail for a generic 6-alkoxypurine is presented below.

Biophysical TechniqueParameter MeasuredIllustrative Value for a 6-AlkoxypurineTarget Protein
Isothermal Titration Calorimetry (ITC)Dissociation Constant (Kd)1.5 µMKinase A
Enthalpy Change (ΔH)-10.5 kcal/molKinase A
Entropy Change (ΔS)-5.2 cal/mol·KKinase A
Surface Plasmon Resonance (SPR)Association Rate (kon)2.1 x 104 M-1s-1Kinase A
Dissociation Rate (koff)3.2 x 10-2 s-1Kinase A
Dissociation Constant (Kd)1.5 µMKinase A
Nuclear Magnetic Resonance (NMR)Chemical Shift PerturbationsObserved in specific residuesKinase A

This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Target Identification and Validation Methodologies

Identifying the specific molecular target(s) of a compound is a critical step in drug discovery. Methodologies for target identification include affinity chromatography, where the compound is immobilized to capture its binding partners from cell lysates, and computational approaches like molecular docking, which can predict interactions with known protein structures.

For purine analogues, these methods have been applied to identify a range of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism. researchgate.net The validation of these potential targets typically involves techniques such as genetic knockdown (e.g., siRNA or CRISPR) or the use of tool compounds to replicate the biological effects.

While it is plausible that this compound interacts with such targets due to its structural similarity to other biologically active purines, no specific studies have been published to identify and validate its molecular targets.

Pathway Analysis of Biological Effects Triggered by this compound

Once a molecular target is identified, pathway analysis is conducted to understand the downstream biological consequences of the ligand-target interaction. This often involves techniques like transcriptomics (e.g., RNA-seq) and proteomics to observe changes in gene expression and protein levels following treatment with the compound.

For example, if a 6-alkoxypurine derivative were to inhibit a specific kinase, pathway analysis might reveal alterations in cell cycle regulation, apoptosis, or signal transduction cascades. Research on related purine compounds has demonstrated their ability to modulate such pathways, often leading to anticancer or antiviral effects. nih.gov However, a specific pathway analysis for the biological effects of this compound has not been reported.

Investigation of Specific Protein Binding Sites and Allosteric Modulation

Detailed structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are used to determine the precise binding site of a ligand on its target protein. This information is invaluable for understanding the mechanism of action and for guiding further drug development.

These studies can also reveal whether a compound acts as an orthosteric ligand, binding to the same site as the endogenous substrate, or as an allosteric modulator, binding to a different site to influence the protein's activity. While the investigation of allosteric modulation is a burgeoning field for purine-related compounds, there is no available information on the specific protein binding sites or potential allosteric effects of this compound.

Computational Chemistry and in Silico Approaches for 6 2 Methylphenyl Methoxy 7h Purine Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-[(2-methylphenyl)methoxy]-7H-purine, docking simulations can be employed to predict its binding mode within the active site of a target protein, offering valuable insights into its potential inhibitory activity. nih.gov

The success of molecular docking relies on two key components: the search algorithm and the scoring function. Search algorithms are responsible for generating a wide range of possible conformations of the ligand within the protein's binding site. researchgate.net Common algorithms include Monte Carlo methods, which generate random initial configurations, and systematic search algorithms that progressively change the ligand's conformation. researchgate.net

Once a set of possible binding poses is generated, a scoring function is used to evaluate and rank them. nih.gov Scoring functions estimate the binding affinity between the ligand and the protein. nih.gov There are several types of scoring functions, each with its own strengths and weaknesses: nih.gov

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interactions.

Empirical Scoring Functions: These are computationally less expensive and use a set of weighted energy terms to predict binding affinity.

Knowledge-Based Scoring Functions: These functions derive statistical potentials from a large database of known protein-ligand complexes.

Machine Learning-Based Scoring Functions: These newer functions use machine learning algorithms trained on large datasets to predict binding affinities with high accuracy. nih.gov

The choice of algorithm and scoring function can significantly impact the outcome of a docking study. nih.govresearchgate.net For instance, a study on a series of purine (B94841) analogues might utilize a specific docking protocol and scoring function to consistently rank the compounds. nih.gov

Table 1: Comparison of Common Ligand-Protein Docking Scoring Functions

Scoring Function Type Principle Advantages Disadvantages
Force-Field-Based Calculates non-bonded interactions (van der Waals, electrostatics). Physically intuitive. Computationally intensive; often neglects solvent effects.
Empirical Uses weighted energy terms derived from experimental data. Fast and computationally efficient. Less accurate; dependent on the quality of the training data.
Knowledge-Based Derives statistical potentials from known protein-ligand structures. Can capture complex interactions not easily modeled by classical physics. Performance is dependent on the diversity and size of the structural database.

| Machine Learning-Based | Utilizes machine learning models trained on large datasets. | Can achieve high predictive accuracy. | Requires large and diverse training sets; can be a "black box." |

Binding site hotspot analysis is a computational method used to identify key residues within a protein's binding site that contribute most significantly to the binding energy. This analysis can be performed using various computational tools and is crucial for understanding the key interactions that stabilize the ligand-protein complex. By identifying these "hotspots," researchers can focus on optimizing the interactions between this compound and these key residues to improve its binding affinity and selectivity. A novel scoring function, MotifScore, has been developed which is non-energy-based and scores docking by counting occurrences of motifs of protein-ligand interaction networks. escholarship.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and flexibility of both the ligand and the protein over time. nih.gov

MD simulations can characterize the flexibility of both this compound and its target protein. This is important because both molecules are not rigid entities and can undergo conformational changes upon binding. By simulating the system over a period of time, researchers can observe how the ligand adapts its conformation to fit into the binding site and how the protein may adjust its shape to accommodate the ligand. These simulations can reveal important dynamic interactions that are not captured by static docking methods.

MD simulations explicitly include solvent molecules, typically water, allowing for a more realistic representation of the biological environment. This is crucial as solvent molecules can play a significant role in mediating ligand-protein interactions.

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex, which is a more accurate measure of binding affinity than the scores provided by docking programs. nih.gov One common method is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. nih.gov Alchemical free energy calculations are another powerful tool for computing binding free energies with reasonable computational resources. nih.gov These calculations can provide a more quantitative prediction of the potency of this compound as an inhibitor.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity and interactions. For this compound, these calculations can reveal important information about its electronic properties.

First-principles electronic structure calculations can be used to determine the most favorable tautomeric form of purine derivatives. nih.gov The electronic properties of purine derivatives, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated. researchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. researchgate.net The molecular electrostatic potential (MEP) surface can also be calculated to identify the regions of the molecule that are most likely to be involved in electrostatic interactions. researchgate.net These calculations can provide a solid basis for understanding the binding mechanism of this compound at a subatomic level and for designing more potent analogues. nih.gov

Table 2: Hypothetical Quantum Chemical Properties of a Purine Derivative

Property Description Hypothetical Value
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons. -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. -1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. 5.3 eV

| Dipole Moment | A measure of the polarity of the molecule. | 3.5 D |

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.net The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more polarizable and more reactive. researchgate.netajchem-a.com These energies are used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. ajchem-a.com

Key global reactivity descriptors derived from HOMO and LUMO energies include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

The following table provides an example of these calculated descriptors for a hypothetical purine derivative, illustrating how such data is used to interpret chemical behavior.

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE)ELUMO - EHOMO5.0 eV
Ionization Potential (I)Energy required to remove an electron6.5 eV
Electron Affinity (A)Energy released when an electron is added1.5 eV
Chemical Hardness (η)Resistance to change in electron distribution2.5 eV
Chemical Softness (S)Reciprocal of hardness, indicates reactivity0.2 eV⁻¹
Electronegativity (χ)Power to attract electrons4.0 eV
Electrophilicity Index (ω)Propensity to accept electrons3.2 eV

Note: The values in this table are for illustrative purposes and are not specific to this compound.

Computational Pharmacokinetic and Pharmacodynamic Profiling Methodologies

In silico profiling of pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), is a vital component of modern drug discovery. researchgate.net Computational models are employed early in the research process to predict the ADME profile of drug candidates, helping to identify compounds with poor pharmacokinetic characteristics that are likely to fail in later stages. numberanalytics.com These predictive models rely on various algorithms, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, to correlate a molecule's chemical structure with its pharmacokinetic behavior. researchgate.netnumberanalytics.com

Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a drug determine its concentration at the target site. Computational tools can predict several key parameters that govern these processes. One of the most common assessments is a compound's adherence to "drug-likeness" rules, such as Lipinski's Rule of Five, which uses basic molecular descriptors like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to estimate oral bioavailability. tpcj.org

Web-based platforms like SwissADME provide rapid predictions of physicochemical properties and pharmacokinetic parameters. tpcj.org Key predicted properties for absorption include:

Gastrointestinal (GI) Absorption: Predicts whether a compound will be well-absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if a compound is likely to cross into the central nervous system.

P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can remove drugs from cells, affecting their absorption and distribution. Prediction models can identify if a compound is likely to be a substrate for this transporter. tpcj.org

The table below shows a typical in silico ADME prediction report for a purine analog.

PropertyDescriptorPredicted ValueInterpretation
Physicochemical Molecular Weight< 500 g/mol Fulfills Lipinski's Rule
LogP (Lipophilicity)< 5Fulfills Lipinski's Rule
Topological Polar Surface Area (TPSA)< 140 ŲGood cell permeability expected
H-Bond Donors< 5Fulfills Lipinski's Rule
H-Bond Acceptors< 10Fulfills Lipinski's Rule
Pharmacokinetics GI AbsorptionHighLikely to be well-absorbed orally
BBB PermeantNoUnlikely to cross the blood-brain barrier
P-gp SubstrateNoNot likely to be subject to efflux by P-gp

Note: The values and predictions in this table are illustrative and not specific to this compound.

In Silico Metabolism Prediction Algorithms

Drug metabolism, the process by which the body chemically modifies drugs, is a major determinant of a drug's efficacy and duration of action. creative-biolabs.com Unexpected or rapid metabolism can lead to the failure of promising drug candidates. news-medical.net In silico metabolism prediction tools are used to foresee a compound's metabolic fate by identifying likely sites of metabolism (SoM) and the structures of potential metabolites. creative-biolabs.comnews-medical.net

These computational methods are generally categorized into two types:

Ligand-based approaches: These methods use information about the substrate molecule's structure and properties to predict metabolism, often based on rules derived from known metabolic reactions or machine learning models trained on large datasets of metabolized compounds. creative-biolabs.comnih.gov

Structure-based approaches: These methods use the 3D structure of drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) isozymes, to dock the drug candidate into the active site and predict which atoms are most susceptible to metabolic attack. creative-biolabs.comnih.gov

Various software tools, such as GLORYx, BioTransformer, and SyGMa, integrate these approaches to predict Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways. researchgate.net For a molecule like this compound, these algorithms would analyze the structure for sites susceptible to common metabolic reactions.

The following table outlines potential metabolic transformations for this compound that could be identified by in silico prediction tools.

Metabolic ReactionPotential Site on CompoundPredicted Metabolite
Aromatic Hydroxylation2-methylphenyl ringHydroxylated derivative on the aromatic ring
O-DealkylationMethoxy bridge6-hydroxypurine (Hypoxanthine) and 2-methylbenzyl alcohol
Aliphatic HydroxylationMethyl group on the phenyl ring6-{[2-(hydroxymethyl)phenyl]methoxy}-7H-purine
N-OxidationPurine ring nitrogen atomsN-oxide derivatives of the purine core
C-OxidationC8 position of the purine ring8-oxo derivative

Note: This table lists plausible metabolic pathways based on the chemical structure; it does not represent experimentally confirmed data.

Future Trajectories and Broader Impact of Research on 6 2 Methylphenyl Methoxy 7h Purine Derivatives

Integration of Cheminformatics and Artificial Intelligence in Purine (B94841) Drug Discovery

The integration of artificial intelligence (AI) and cheminformatics is revolutionizing the discovery and design of new purine derivatives. nih.govpharmafeatures.com These computational tools are accelerating the traditionally slow and costly process of drug development by enabling rapid analysis of vast chemical datasets. mdpi.comnih.gov

Machine learning (ML) and deep learning (DL) algorithms can identify novel drug targets and predict the biological activities and toxicity of new chemical entities. mdpi.comnih.gov For purine derivatives, AI models are trained on large datasets of known compounds and their interactions with biological targets. nih.gov This allows for the prediction of structure-activity relationships (SAR), helping medicinal chemists design molecules with enhanced efficacy and better safety profiles. mdpi.commewburn.com

Key applications of AI in purine drug discovery include:

Virtual Screening: Computational techniques are used to search large libraries of chemical compounds to identify those with the highest potential for desired biological activity. mewburn.com

De Novo Drug Design: Generative AI models can design entirely new purine-based molecules optimized for specific properties, such as high binding affinity to a target protein and favorable pharmacokinetic profiles. pharmafeatures.com

Toxicity Prediction: AI algorithms can predict potential organ toxicity of new purine analogs early in the discovery phase, reducing the likelihood of late-stage failures. mdpi.commewburn.com

This data-driven approach allows researchers to prioritize the synthesis and testing of the most promising compounds, significantly reducing the time and resources required to bring a new drug to market. mewburn.com

Table 1: AI and Cheminformatics Techniques in Drug Discovery

Technique Application in Purine Research Potential Impact
Machine Learning (e.g., SVMs) Predicting drug-target interactions and quantitative structure-activity relationships (QSAR). mdpi.com Accelerates identification of lead compounds and optimization of molecular properties. nih.gov
Deep Learning (e.g., GNNs) Analyzing chemical structures and biological activities to design novel drug candidates. nih.gov Enables the discovery of new purine scaffolds with desired therapeutic potential. mdpi.com
Molecular Fingerprinting Encoding chemical structures for efficient database searching and similarity calculations. pharmafeatures.com Facilitates rapid screening of large compound libraries and clustering of molecules. pharmafeatures.com

Development of Advanced Cellular and Organoid Models for Efficacy Studies

To bridge the gap between in vitro experiments and clinical outcomes, researchers are increasingly turning to advanced cellular models that more accurately mimic human physiology. mdpi.com Patient-derived organoids (PDOs), which are three-dimensional (3D) cell cultures that replicate the architecture and function of the original tissue, are becoming invaluable tools. mdpi.comnih.gov

For evaluating purine derivatives, organoid models offer several advantages over traditional 2D cell cultures:

Biological Relevance: Organoids retain the genetic and molecular characteristics of the patient's tumor, providing a more accurate model for testing anticancer agents. mdpi.comnih.gov

Personalized Medicine: Drug screening on a patient's own tumor organoids can help predict their individual response to different therapies, paving the way for personalized treatment strategies. nih.govspringernature.com

High-Throughput Screening: Automated platforms allow for the testing of numerous purine derivatives on organoids in a high-throughput manner, speeding up the identification of effective compounds. mdpi.comyoutube.com

These models are crucial for assessing the efficacy of compounds like 6-[(2-methylphenyl)methoxy]-7H-purine derivatives in a context that better reflects the complexity of human disease. youtube.com Furthermore, organoids are being explored as an alternative to animal testing for toxicity studies, offering a more ethically sound and potentially more predictive model of human response. promegaconnections.com

Exploration of Novel Therapeutic Areas for Purine-Based Compounds

While purine analogs have traditionally been used as anticancer and antiviral agents, their therapeutic potential extends to a much wider range of diseases. researchgate.netnih.govwikipedia.org The versatility of the purine scaffold allows for modifications that can target a multitude of biological pathways. researchgate.net

Future research will likely focus on developing purine derivatives for novel therapeutic applications, including:

Neurodegenerative Diseases: Targeting pathways involved in diseases like Alzheimer's. rsc.org

Inflammatory and Autoimmune Disorders: Modulating immune responses to treat conditions such as rheumatoid arthritis. researchgate.net

Metabolic Diseases: Developing agents for conditions like diabetes. nih.gov

Cardiovascular Conditions: Acting on adenosine (B11128) receptors to treat issues like hypertension. nih.govnih.gov

The expansion into new therapeutic areas is driven by high-throughput screening of diverse purine libraries against a wide array of biological targets. researchgate.net This approach increases the probability of discovering new applications for both existing and novel purine-based compounds. researchgate.net

Table 2: Emerging Therapeutic Areas for Purine Derivatives

Therapeutic Area Biological Target/Mechanism Example Purine Application
Oncology Kinase inhibition, DNA synthesis inhibition researchgate.netnih.gov Treatment of various cancers, including leukemia. nih.govjournls.com
Virology Inhibition of viral replication researchgate.net Antiviral drugs like Acyclovir and Ganciclovir. nih.gov
Inflammation Modulation of adenosine receptors nih.govnih.gov Anti-inflammatory agents. rsc.org
Neurology Corticotropin-releasing hormone receptor ligands researchgate.net Potential treatments for depression and Alzheimer's disease. rsc.orgnih.gov

Interdisciplinary Approaches in Purine Chemical Biology Research

The future of research into this compound and its derivatives will be heavily reliant on interdisciplinary collaboration. fiveable.me Solving complex biological problems requires the integration of knowledge and techniques from chemistry, biology, physics, and computational science. fiveable.menih.gov

This synergistic approach allows for a more comprehensive understanding of how purine derivatives interact with biological systems at multiple levels. fiveable.me Key aspects of this interdisciplinary strategy include:

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to understand the precise interactions between purine compounds and their target proteins. nih.gov

Computational Chemistry: Employing molecular docking and dynamics simulations to predict binding affinities and guide the rational design of new molecules. researchgate.net

Systems Biology: Analyzing the broader effects of purine derivatives on cellular networks and pathways to understand their mechanism of action and potential off-target effects.

By combining experimental and computational methods, researchers can validate hypotheses and build more robust models, ultimately leading to the development of safer and more effective purine-based medicines. fiveable.me This collaborative effort is essential for translating basic scientific discoveries into tangible clinical applications. fiveable.me

Q & A

Q. What are the recommended synthetic routes for 6-[(2-methylphenyl)methoxy]-7H-purine, and what experimental conditions optimize yield?

Methodological Answer: The synthesis of 6-alkoxy purine derivatives typically involves nucleophilic substitution at the 6-position of a purine precursor. Key steps include:

  • Substrate Preparation : Start with 6-chloropurine derivatives (e.g., 6-chloro-2-fluoropurine) as the electrophilic core.
  • Alkylation : Use NaH (60% dispersion in mineral oil) in anhydrous THF under inert atmosphere (N₂) to deprotonate the alcohol (e.g., (2-methylphenyl)methanol). Add the purine precursor dropwise to the alkoxide solution, allowing H₂ gas to escape via a bubbler .
  • Reaction Monitoring : Track completion via TLC (e.g., 2-hour stirring at RT followed by 1-hour reflux). Neutralize with ethanol, concentrate under reduced pressure, and purify via dry column chromatography (yields ~70–75%) .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using coupling patterns. For example, the 2-methylphenyl group’s aromatic protons appear as a multiplet (δ 6.8–7.3 ppm), while the methoxy protons resonate as a singlet (~δ 3.8 ppm). ¹³C NMR identifies the purine ring carbons (δ 140–160 ppm) and methoxy carbons (~δ 55 ppm) .
  • FT-IR : Confirm the C-O-C stretch of the methoxy group (~1250 cm⁻¹) and purine ring vibrations (~1650 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up of 6-alkoxy purine syntheses?

Methodological Answer: Yield variations during scale-up often arise from incomplete mixing or thermal gradients. Mitigation strategies include:

  • Controlled Addition : Use syringe pumps for slow, uniform addition of reagents to avoid localized exotherms .
  • Temperature Gradients : Employ reflux condensers with precise temperature control (±2°C) to maintain reaction consistency .
  • Post-Reaction Analysis : Quantify unreacted starting materials via HPLC or GC-MS to identify bottlenecks (e.g., residual 6-chloropurine) .

Q. How do electronic effects of substituents (e.g., 2-methylphenyl) influence the reactivity of 6-alkoxy purines in further functionalization?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., 2-methylphenyl) hinder nucleophilic attacks at the 2- or 8-positions of the purine ring. Use computational tools (DFT) to model steric maps and predict reactive sites .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase electron density on the purine ring, altering regioselectivity in cross-coupling reactions. Validate via Hammett plots or kinetic isotope effects .

Q. What strategies minimize byproduct formation during the synthesis of this compound?

Methodological Answer:

  • Purification Protocols : Use gradient elution in flash chromatography (hexane/EtOAc) to separate byproducts (e.g., dialkylated impurities) .
  • Inert Atmosphere : Strict N₂ purging reduces oxidation of sensitive intermediates (e.g., purine radicals) .
  • Reagent Stoichiometry : Limit NaH to 1.2–1.5 equivalents to avoid over-alkoxylation .

Q. How can researchers confirm regioselectivity in substitution reactions involving this compound?

Methodological Answer:

  • NOE NMR : Irradiate the methoxy protons and observe enhancements in adjacent purine protons to confirm substitution at the 6-position .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign regiochemistry (e.g., compare with 2-substituted analogs) .

Q. What computational methods are effective for predicting the physicochemical properties of 6-alkoxy purines?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict bond lengths, dipole moments, and HOMO-LUMO gaps .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess solubility and aggregation tendencies .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data (e.g., unresolved ¹³C-¹⁹F coupling) in 6-alkoxy purine characterization?

Methodological Answer:

  • Decoupling Experiments : Apply ¹⁹F decoupling during ¹³C NMR acquisition to resolve splitting artifacts .
  • Alternative Techniques : Use DEPT-135 or HSQC to assign ambiguous carbons independently of coupling .

Q. What validation criteria ensure reproducibility in analytical methods for this compound quantification?

Methodological Answer:

  • Linearity : Establish R² > 0.99 for calibration curves (0.1–100 µg/mL) via UV-Vis or LC-MS .
  • Spike-Recovery Tests : Achieve 95–105% recovery in spiked matrices (e.g., cell lysates) to confirm method robustness .

Experimental Design

Q. How to design mechanistic studies for 6-alkoxy purine reactions (e.g., hydrolysis or cross-coupling)?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare rates of H₂O vs. D₂O-mediated hydrolysis to identify rate-determining steps .
  • Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., methyl acrylate) to isolate reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.